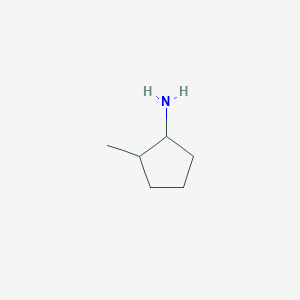

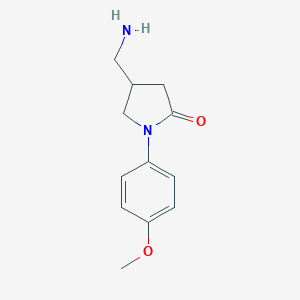

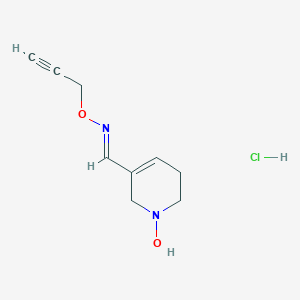

4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

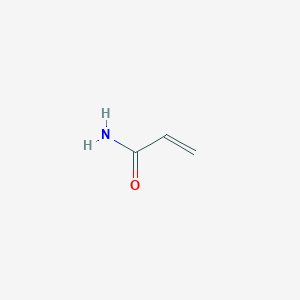

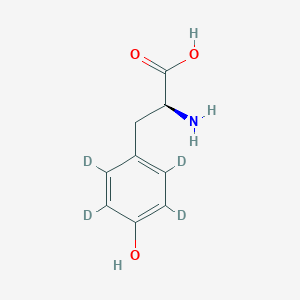

4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one, also known as 4-AM-P2-ONE, is a chemical compound that is often used in scientific research as a tool to study various biological processes and mechanisms. It is an aminomethylpyrrolidinone, a type of heterocyclic compound, and is composed of a pyrrolidinone ring with an aminomethyl substituent on the 4-position. This molecule has a variety of applications in scientific research, including its use as a substrate for enzyme assays, as a ligand for receptors, and as a tool to study the mechanism of action of various drugs.

科学的研究の応用

Synthesis of Secondary Amines

Secondary amines are pivotal in the synthesis of various pharmaceuticals, agrochemicals, and dyes4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one serves as an important starting material for the preparation of secondary amines through reduction processes involving catalysts like LiAlH4 and NaBH4 . These secondary amines form the backbone of many therapeutic agents, including antidepressants and analgesics.

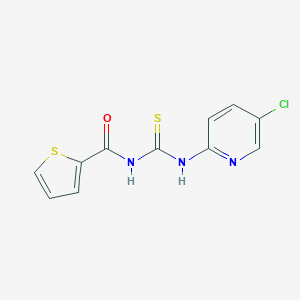

Development of Azo Dyes

Azo dyes are characterized by their vivid colors and are extensively used in textile industries. The compound can be utilized to create azo dyes through diazotization reactions, where it acts as a coupling component to produce color-fast dyes with a variety of shades .

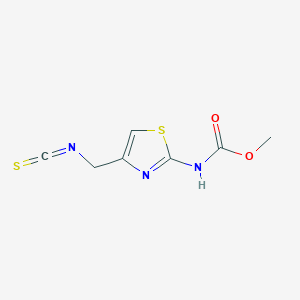

Creation of Dithiocarbamates

Dithiocarbamates are chemicals with applications ranging from agriculture as pesticides to the rubber industry as vulcanization accelerators. The subject compound can be employed as a precursor in the synthesis of dithiocarbamates, which are also studied for their potential medicinal properties .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives are explored for their biological activities. Its structural similarity to compounds with known antidepressant and analgesic properties makes it a valuable candidate for the development of new therapeutic drugs .

Supramolecular Chemistry

The compound’s ability to form intermolecular hydrogen bonds makes it suitable for constructing supramolecular structures. These structures are essential in the development of molecular machines, sensors, and materials science applications .

Crystallography Studies

Due to its crystalline nature, 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one is used in crystallography to understand molecular interactions and stability. Its orthorhombic and monoclinic crystal systems provide insights into molecular geometry and intermolecular forces .

特性

IUPAC Name |

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQAUGHRIVTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933406 |

Source

|

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

CAS RN |

148436-13-9 |

Source

|

| Record name | 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)